Propyl tiglate chemical properties and structure
Propyl tiglate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl tiglate, with the IUPAC name propyl (E)-2-methylbut-2-enoate, is an organic ester recognized for its characteristic fruity and green aroma.[1] This technical guide provides a detailed overview of the chemical and physical properties of propyl tiglate, its molecular structure, and methodologies for its synthesis and analytical characterization. The information presented is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry, food science, and drug development.
Chemical Structure and Identification
Propyl tiglate is the ester of tiglic acid and propanol. The molecule features a carbon-carbon double bond, with the substituents in the (E) configuration.
Molecular Structure:
Caption: Chemical structure of propyl tiglate.
Identifiers
| Identifier | Value |
| IUPAC Name | propyl (E)-2-methylbut-2-enoate[2] |
| CAS Number | 61692-83-9[3][4][5][6] |
| Molecular Formula | C8H14O2[3][4][5][6] |
| Molecular Weight | 142.2 g/mol [3][4] |
| SMILES | CCCOC(=O)/C(=C/C)/C[4] |
| InChI | InChI=1S/C8H14O2/c1-4-6-10-8(9)7(3)5-2/h5H,4,6H2,1-3H3/b7-5+[2] |
| InChIKey | RZWMDOQSXWAAMC-FNORWQNLSA-N[2] |
| EINECS | 262-906-4[4][6] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of propyl tiglate.
| Property | Value | Reference |
| Appearance | Colorless clear liquid (estimated) | [1] |
| Odor | Green, seedy, apple, fruity | [1][3] |
| Boiling Point | 176-180 °C (at 760 mmHg) | [1][3][5] |
| Density | 0.904 g/mL (at 25 °C) | [3][5] |
| Refractive Index | 1.4371 (at 20 °C) | [1][3][5] |
| Flash Point | 58.33 °C (137.00 °F) | [1][7] |
| Vapor Pressure | 1.39 mmHg (at 25 °C, estimated) | [1] |
| Solubility | Soluble in alcohol; water solubility: 430.2 mg/L at 25 °C (estimated).[1] | |
| logP (o/w) | 2.931 (estimated) | [3] |
Experimental Protocols
Synthesis of Propyl Tiglate via Fischer Esterification
Propyl tiglate can be synthesized through the Fischer esterification of tiglic acid with n-propanol, using a strong acid as a catalyst.
Caption: Workflow for the synthesis of propyl tiglate.
Methodology:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add tiglic acid, an excess of n-propanol (which also serves as the solvent), and a catalytic amount of concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude propyl tiglate can be purified by fractional distillation.
Analytical Characterization
GC-MS is a key technique for the identification and quantification of propyl tiglate, particularly in complex mixtures such as flavor and fragrance compositions.
Typical Instrumental Conditions:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 40-50 °C, hold for a few minutes, then ramp up to 250-280 °C. |
| Mass Spectrometer | Electron ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Mass Range | m/z 40-400 |
¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of propyl tiglate.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve a small amount of propyl tiglate in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃ (estimated):
-
~6.8 ppm (q, 1H, vinylic proton)
-
~4.1 ppm (t, 2H, -OCH₂-)
-
~1.8 ppm (d, 3H, vinylic methyl)
-
~1.8 ppm (s, 3H, vinylic methyl)
-
~1.7 ppm (m, 2H, -CH₂CH₃)
-
~0.9 ppm (t, 3H, -CH₂CH₃)
-
¹³C NMR (Carbon NMR):
-
Sample Preparation: As for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Expected Chemical Shifts (δ) in CDCl₃ (estimated):
-
~168 ppm (C=O)
-
~138 ppm (=C-)
-
~128 ppm (=CH-)
-
~66 ppm (-OCH₂-)
-
~22 ppm (-CH₂CH₃)
-
~14 ppm (vinylic -CH₃)
-
~12 ppm (vinylic -CH₃)
-
~10 ppm (-CH₂CH₃)
-
IR spectroscopy is used to identify the functional groups present in propyl tiglate.
Methodology:
-
Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
~2960-2850 (C-H stretching of alkyl groups)
-
~1715 (C=O stretching of the ester)
-
~1650 (C=C stretching of the alkene)
-
~1250 and ~1150 (C-O stretching of the ester)
-
Safety Information
Propyl tiglate is classified as a flammable liquid and vapor (H226).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the chemical properties, structure, synthesis, and analysis of propyl tiglate. The detailed methodologies and tabulated data serve as a valuable resource for scientists and researchers. The information presented facilitates a deeper understanding of this compound and its applications in various scientific and industrial fields.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Propyl tiglate | C8H14O2 | CID 5367762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
